molecular formula C13H11N3O3 B569585 2-(2-Nitroanilino)benzamide CAS No. 118843-54-2

2-(2-Nitroanilino)benzamide

Cat. No.: B569585
CAS No.: 118843-54-2
M. Wt: 257.249
InChI Key: XRQUTVLZVKJYEZ-UHFFFAOYSA-N
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Description

2-(2-Nitroanilino)benzamide is a benzamide derivative characterized by a nitro-substituted aniline moiety attached to the benzamide core. Its molecular structure combines aromatic rings with amide and nitro functional groups, conferring unique physicochemical properties.

Properties

CAS No.

118843-54-2

Molecular Formula

C13H11N3O3

Molecular Weight

257.249

IUPAC Name

2-(2-nitroanilino)benzamide

InChI

InChI=1S/C13H11N3O3/c14-13(17)9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16(18)19/h1-8,15H,(H2,14,17)

InChI Key

XRQUTVLZVKJYEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2[N+](=O)[O-]

Synonyms

2-(2-NITRO-PHENYLAMINO)-BENZAMIDE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroanilino)benzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method is the nitration of 2-aminobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroanilino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation, under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 2-(2-Aminophenylamino)-benzamide.

    Substitution: Halogenated or sulfonated derivatives of this compound.

    Hydrolysis: 2-Aminobenzoic acid and 2-nitroaniline.

Scientific Research Applications

2-(2-Nitroanilino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Nitroanilino)benzamide with structurally or functionally analogous benzamides and nitroaniline derivatives:

Compound Key Structural Features Physical/Chemical Properties Applications/Synthesis References
This compound Benzamide core with 2-nitroanilino substituent Not explicitly reported; inferred stability from nitro and amide groups Potential intermediate for pharmaceuticals or dyes
N-(2-Hydroxyethyl)-2-nitroaniline (HC Yellow 2) Nitroaniline with hydroxyethyl substituent MP: 71–75°C; MW: 182.18 g/mol; orange-red crystalline powder Cosmetic dye (hair coloring)
2-(2-Nitroanilino)-5-methyl thiophene-3-carbonitrile Thiophene ring with nitroanilino and carbonitrile groups Synthesized via two-step reaction (yield not specified) Intermediate for Olanzapine (antipsychotic drug)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Benzamide with hydroxy and methoxyphenethyl substituents MP: 96°C; synthesized via condensation (34% yield) Studied for potential bioactivity in metabolic diseases
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide Dichloro and dimethylamino-cyclohexyl substituents Complex stereochemistry; repeated naming suggests regulatory interest Possibly a bioactive or regulated compound (exact use unspecified)

Key Findings:

Structural Influence on Reactivity: The nitro group in this compound and HC Yellow 2 enhances electrophilicity, making these compounds reactive in coupling or reduction reactions. However, HC Yellow 2’s hydroxyethyl group improves solubility in cosmetic formulations compared to the benzamide analog . Heterocyclic modifications, such as the thiophene ring in the Olanzapine intermediate, introduce π-conjugation and alter electronic properties, favoring interactions with biological targets .

Synthetic Accessibility :

  • Rip-D’s 34% yield highlights challenges in synthesizing methoxy-substituted benzamides, whereas HC Yellow 2’s industrial-scale production (≥99% purity) reflects optimized processes for cosmetic applications .

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